Scientific Field: Biotechnology, Pharmaceutical Chemistry
Summary of Application: The compound is used in the biocatalytic synthesis of chiral alcohols and amino acids for the development of pharmaceuticals.
Methods of Application: The compound is transformed by microorganisms and enzymes derived from them with high chemo-, regio- and enantioselectivities.
Results or Outcomes: The enzyme-catalyzed reactions are often highly enantioselective and regioselective.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: The compound is used in the preparation of Diltiazem, a benzothiazepinone calcium channel blocking agent that inhibits the influx of extracellular calcium through L-type voltage-operated calcium channels.
Results or Outcomes: Diltiazem has been widely used clinically.
Summary of Application: The compound is used in the synthesis of oral α-glucosidase inhibitors, which are used against retroviral infections or to treat carbohydrate metabolism disorders.
Methods of Application: The compound is catalyzed by N-protected 1-amino-d-sorbitol using Gluconobacter oxydans’ whole cells.
Results or Outcomes: The compound was successfully transformed into an important intermediate for preparing the oral α-glucosidase inhibitors.
Summary of Application: The compound is used in the synthetic preparation of Tolvaptan, a selective nonpeptide arginine vasopressin V2 receptor antagonist.
Results or Outcomes: Tolvaptan has been widely used clinically.
Summary of Application: The compound is used in the synthesis of high value-added chemicals and drug intermediates.
Methods of Application: The compound is transformed by functional microorganisms and biocatalysts derived from them with high enantio-, chemo-, and regio-selectivities.
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a bicyclic compound characterized by a benzazepine core structure. Its molecular formula is C₁₀H₁₀ClNO, and it has a molecular weight of 181.65 g/mol. The compound features a chlorine atom at the third position and a carbonyl group at the second position of the tetrahydrobenzazepine ring. It appears as a white to light yellow crystalline solid with a melting point ranging from 141°C to 145°C .
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
Research indicates that 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits notable biological activities. It has been studied for its potential neuroprotective effects and as a candidate for treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways . Further studies are necessary to fully elucidate its mechanism of action and therapeutic potential.
Several methods have been developed for synthesizing 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one:
These synthetic routes often involve multiple steps and require careful control of reaction conditions to achieve high yields and purity .
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one finds applications in various fields:
Interaction studies have shown that 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one may interact with various biological targets:
Further research is required to confirm these interactions and their implications for therapeutic use .
Several compounds share structural similarities with 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-benzazepin | Lacks chlorine substitution | Simpler structure; fewer biological activities |
4-chloroquinoline | Contains a quinoline ring | Different heterocyclic structure; broader applications |
2H-indole derivative | Indole core structure | Different biological activities related to indoles |
5-methylbenzazepin | Methyl substitution at the fifth position | Potentially altered pharmacological properties |
The uniqueness of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one lies in its specific chlorine substitution and tetrahydro configuration, which may enhance its interaction with biological targets compared to its analogs .
The crystallographic structure of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has not been extensively characterized through single-crystal X-ray diffraction analysis. However, detailed studies of closely related benzazepinone derivatives provide significant insight into the structural features of this compound family [1] [2] [3] [4] [5].
Related tetrahydrobenzazepinone derivatives exhibit characteristic seven-membered ring conformations. The 7-methyl-cis-2-(naphthyl)-tetrahydrobenzazepin-4-ol crystallizes in a monoclinic system with space group P2/c, showing unit cell parameters of a = 11.012 Å, b = 18.613 Å, c = 7.316 Å, β = 102.88°, and volume V = 1461.8 ų [5]. Similarly, the 6,8-dimethyl-cis-2-vinyl-tetrahydrobenzazepin-4-ol adopts an orthorhombic crystal system with space group Pmn21 [4].
Conformational analysis reveals that the seven-membered benzazepinone ring system predominantly adopts a chair conformation as the most thermodynamically stable form [6] [7] [8] [9]. Variable temperature nuclear magnetic resonance studies demonstrate that the ring system exhibits dynamic interchange between two mirror-image puckered forms with an interconversion barrier of approximately 11 kilocalories per mole [6] [8]. The twist-boat conformation represents an intermediate energy state approximately 2.5 kilocalories per mole higher in energy than the chair form [3] [10].
Computational studies using density functional theory calculations reproduce experimental conformational preferences with high accuracy, typically within 1-2 kilocalories per mole of experimental values [7] [11]. The structural parameters obtained from these calculations provide valuable insights into the effect of substituents on ring conformation and stability. The chlorine substituent at the 3-position in 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is expected to influence the preferred conformation through steric and electronic effects [9].
The nuclear magnetic resonance spectroscopic characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one reflect the structural features of the benzazepinone ring system. The ¹H nuclear magnetic resonance spectrum exhibits aromatic proton signals in the characteristic region of 7.0-8.0 parts per million, corresponding to the benzene ring protons [12] [13] [14]. The aliphatic methylene protons of the seven-membered ring appear as distinct multiplets: the C-3 methylene protons adjacent to nitrogen resonate at 2.5-3.0 parts per million, the C-4 central methylene protons appear at 2.7-3.2 parts per million, and the C-5 methylene protons adjacent to the carbonyl group are observed at 2.8-3.5 parts per million [6] [15].
The presence of the chlorine substituent at the 3-position induces a characteristic downfield shift of 0.2-0.5 parts per million in the adjacent proton signals due to the electron-withdrawing effect of the halogen [13] [14]. The coupling patterns observed in the nuclear magnetic resonance spectra provide information about the predominant ring conformation and the relative orientations of substituents [6].
¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at 170-180 parts per million, characteristic of the lactam functionality [14] [6]. The aromatic carbons appear in the range of 120-140 parts per million, while the aliphatic carbons of the seven-membered ring exhibit signals between 28-40 parts per million, with the exact chemical shift dependent on their position relative to the nitrogen atom and carbonyl group [6]. The chlorine substituent causes a downfield shift of 2-5 parts per million in the carbon signals of adjacent positions [14].
¹⁹F nuclear magnetic resonance spectroscopy is not applicable to 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as it does not contain fluorine atoms. However, related fluorinated benzazepinone derivatives would exhibit characteristic fluorine signals that provide valuable structural information [16].
The mass spectrometric fragmentation behavior of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one follows characteristic patterns observed in related benzazepinone compounds [17] [18] [19] [20]. The molecular ion peak [M]⁺ appears at m/z 195, corresponding to the molecular weight of the compound [21].
The primary fragmentation pathways involve cleavage of the seven-membered ring system. The base peak typically appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), which demonstrates the high stability of the aromatic fragment [17] [19]. Common fragment ions include [M-Cl]⁺ at m/z 160 due to chlorine atom loss, [M-HCl]⁺ at m/z 158 resulting from hydrogen chloride elimination, and [M-CO]⁺ at m/z 167 from carbonyl group loss [17] [20].
The fragmentation pattern reveals that the seven-membered ring undergoes preferential cleavage at the nitrogen-carbon bonds, particularly the N-1-C-2 and C-3-C-4 bonds [18]. These cleavages occur with concomitant eliminations of neutral molecules such as carbon monoxide, formaldehyde, and ethylene. The aromatic portion of the molecule shows resistance to fragmentation under standard electron impact conditions, consistent with its inherent stability [18] [19].
Electrospray ionization mass spectrometry provides complementary information, typically showing protonated molecular ions [M+H]⁺ at m/z 196 and sodiated molecules [M+Na]⁺ at m/z 218 under positive ion mode conditions [18]. Tandem mass spectrometry experiments using collision-induced dissociation reveal detailed fragmentation pathways that confirm the structural assignments [18].
The thermal properties of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have been characterized through various analytical techniques. The boiling point has been determined to be 379.5 ± 42.0°C at 760 millimeters of mercury, indicating substantial thermal stability [21]. This relatively high boiling point reflects the rigid bicyclic structure and the presence of intermolecular hydrogen bonding interactions involving the lactam nitrogen and carbonyl oxygen [22].
The melting point of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has not been definitively established in the available literature. However, related benzazepinone derivatives exhibit melting points in the range of 103-107°C, as observed for the 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one isomer [23] [22]. The presence of the chlorine substituent and the specific substitution pattern in the 3-position may influence the melting point through effects on crystal packing and intermolecular interactions [24].
Differential scanning calorimetry studies of related compounds reveal characteristic thermal transitions, including glass transition temperatures and decomposition temperatures. The flash point has been determined to be 183.3 ± 27.9°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [21]. These thermal parameters are crucial for understanding the compound's stability and handling requirements in synthetic and analytical applications.
The solubility characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one reflect its molecular structure and polarity. The compound exhibits poor water solubility due to its predominantly hydrophobic character, with the benzene ring and aliphatic portions of the seven-membered ring contributing to its lipophilic nature [25] [24]. The presence of the lactam carbonyl group and the nitrogen atom provides limited polar character, but this is insufficient to confer significant water solubility.
The partition coefficient (log P) between octanol and water has not been experimentally determined for this specific compound. However, related benzazepinone derivatives exhibit log P values in the range of 2-4, indicating moderate lipophilicity [22] [24]. The chlorine substituent is expected to increase the lipophilicity compared to the unsubstituted parent compound, potentially raising the log P value.
Solubility in organic solvents is generally favorable, with the compound showing good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. Moderate solubility is observed in chlorinated solvents such as dichloromethane and chloroform, while limited solubility occurs in non-polar solvents such as hexane and petroleum ether [24]. The solubility profile is consistent with the compound's use as an intermediate in organic synthesis and pharmaceutical applications.